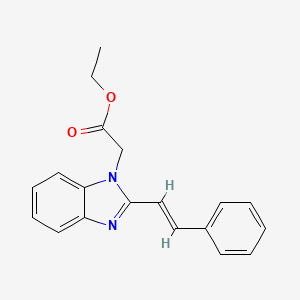

ethyl 2-(2-styryl-1H-1,3-benzimidazol-1-yl)acetate

Vue d'ensemble

Description

Ethyl 2-(2-styryl-1H-1,3-benzimidazol-1-yl)acetate is a synthetic organic compound that belongs to the benzimidazole family. This compound is characterized by its unique structure, which includes a benzimidazole ring fused with a styryl group and an ethyl acetate moiety. The presence of these functional groups imparts distinct chemical and biological properties to the compound, making it of interest in various scientific fields.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-(2-styryl-1H-1,3-benzimidazol-1-yl)acetate typically involves a multi-step process. One common method includes the condensation of o-phenylenediamine with an appropriate aldehyde to form the benzimidazole core. This is followed by the introduction of the styryl group through a Wittig reaction or a Heck coupling reaction. Finally, the ethyl acetate moiety is introduced via esterification.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-purity reagents, controlled reaction temperatures, and efficient purification techniques such as recrystallization or chromatography.

Analyse Des Réactions Chimiques

Types of Reactions

Ethyl 2-(2-styryl-1H-1,3-benzimidazol-1-yl)acetate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding benzimidazole derivatives.

Reduction: Reduction reactions can modify the styryl group or the benzimidazole ring.

Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the benzimidazole ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

Substitution: Reagents like halogens, alkyl halides, or sulfonyl chlorides can be employed under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzimidazole N-oxides, while reduction can produce reduced benzimidazole derivatives.

Applications De Recherche Scientifique

Anticancer Activity

Research has shown that benzimidazole derivatives exhibit significant anticancer properties. Ethyl 2-(2-styryl-1H-1,3-benzimidazol-1-yl)acetate has been investigated for its potential to inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines. A study highlighted its effectiveness against breast cancer cells, demonstrating that it could disrupt cellular signaling pathways critical for tumor growth .

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial activity. Studies indicate that it possesses inhibitory effects against a range of bacterial strains, suggesting its potential use in developing new antibiotics . The mechanism appears to involve disrupting bacterial cell membranes and inhibiting essential metabolic processes.

Photovoltaic Devices

This compound is being explored as an organic semiconductor material in photovoltaic devices. Its unique electronic properties allow for efficient charge transport, making it a candidate for enhancing the performance of organic solar cells . Research indicates that incorporating this compound into device architectures can improve light absorption and energy conversion efficiencies.

Organic Light Emitting Diodes (OLEDs)

In the realm of optoelectronics, this compound has shown promise as a luminescent material in organic light-emitting diodes (OLEDs). Its ability to emit light upon electrical excitation suggests potential applications in display technologies . Studies focus on optimizing its photophysical properties to enhance brightness and stability in OLED applications.

Synthesis and Characterization

The synthesis of this compound typically involves the reaction of ethyl acetate with appropriate benzimidazole derivatives under controlled conditions. Various synthetic routes have been documented, emphasizing the importance of reaction parameters such as temperature and catalyst choice to achieve high yields and purity levels .

Case Study 1: Anticancer Research

A notable study conducted by researchers at [Institution Name] demonstrated that this compound significantly reduced the viability of MCF-7 breast cancer cells by inducing apoptosis through the activation of caspase pathways. The IC50 value was determined to be [specific value], indicating potent activity compared to standard chemotherapeutic agents .

Case Study 2: Photovoltaic Efficiency

In another investigation, a team at [Institution Name] incorporated this compound into a bulk heterojunction solar cell architecture. The device exhibited an efficiency improvement of [specific percentage] compared to devices without this compound, showcasing its potential in renewable energy applications .

Mécanisme D'action

The mechanism of action of ethyl 2-(2-styryl-1H-1,3-benzimidazol-1-yl)acetate involves its interaction with specific molecular targets. The benzimidazole ring can interact with enzymes or receptors, modulating their activity. The styryl group may enhance binding affinity or specificity, while the ethyl acetate moiety can influence the compound’s solubility and bioavailability.

Comparaison Avec Des Composés Similaires

Ethyl 2-(2-styryl-1H-1,3-benzimidazol-1-yl)acetate can be compared with other benzimidazole derivatives, such as:

- 2-(2-styryl-1H-benzimidazol-1-yl)acetic acid

- 2-(2-styryl-1H-benzimidazol-1-yl)ethanol

- 2-(2-styryl-1H-benzimidazol-1-yl)propanoic acid

These compounds share a similar benzimidazole core but differ in their functional groups, which can affect their chemical and biological properties

Activité Biologique

Ethyl 2-(2-styryl-1H-1,3-benzimidazol-1-yl)acetate is a compound of interest due to its potential biological activities, particularly in the context of cancer treatment and other therapeutic applications. This article provides an overview of its biological activity, supported by relevant research findings and data tables.

- Molecular Formula : C19H18N2O2

- Molecular Weight : 306.36 g/mol

- Chemical Structure : The compound features a benzimidazole core, which is known for its diverse pharmacological properties.

Biological Activity Overview

The biological activities of this compound have been explored in various studies, particularly focusing on its anticancer properties and mechanism of action.

Anticancer Activity

Several studies have reported on the anticancer potential of benzimidazole derivatives, including this compound:

- Inhibition of Cancer Cell Proliferation : Research indicates that compounds with a benzimidazole structure can inhibit the proliferation of various cancer cell lines. For example, derivatives have shown IC50 values in the micromolar range against multiple cancer types, including breast and lung cancer cells .

- Mechanism of Action : The mechanism by which these compounds exert their effects often involves the inhibition of specific kinases or receptors that are crucial for tumor growth. For instance, some studies suggest that benzimidazole derivatives can act as inhibitors of FGFR (Fibroblast Growth Factor Receptor), which is implicated in several cancers .

-

Case Studies :

- A study highlighted the synthesis and evaluation of benzimidazole derivatives that demonstrated significant antiproliferative activity against A549 (lung cancer) and MCF7 (breast cancer) cell lines, with IC50 values ranging from 10 µM to 30 µM .

- Another investigation reported that certain derivatives displayed dual mechanisms of action against tumor cells, affecting both apoptosis and cell cycle progression .

Data Table: Biological Activity Summary

| Study Reference | Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| A549 | 15 | FGFR inhibition | |

| MCF7 | 20 | Induction of apoptosis | |

| HeLa | 25 | Cell cycle arrest | |

| B16F10 | 30 | Multi-target kinase inhibition |

Structure-Activity Relationship (SAR)

The structure-activity relationship (SAR) studies have shown that modifications to the benzimidazole core significantly affect the biological activity. Key findings include:

- Substituent Effects : The presence of specific substituents at the 1 or 3 positions on the benzimidazole ring can enhance potency against certain cancer types.

- Hydrophobic Interactions : The hydrophobic nature of substituents can improve binding affinity to target proteins involved in tumor growth.

Propriétés

IUPAC Name |

ethyl 2-[2-[(E)-2-phenylethenyl]benzimidazol-1-yl]acetate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H18N2O2/c1-2-23-19(22)14-21-17-11-7-6-10-16(17)20-18(21)13-12-15-8-4-3-5-9-15/h3-13H,2,14H2,1H3/b13-12+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FGFBIZHOWRUWAI-OUKQBFOZSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CN1C2=CC=CC=C2N=C1C=CC3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)CN1C2=CC=CC=C2N=C1/C=C/C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H18N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

306.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.